N-(4-Methoxybenzyl)cotinine-d4
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Overview
Description
N-(4-Methoxybenzyl)cotinine-d4 is a labeled derivative of cotinine, which is a metabolite of nicotine. This compound is primarily used in proteomics research and is characterized by its molecular formula C17H14D4N2O2 and a molecular weight of 286.36 . The presence of deuterium atoms (d4) makes it useful in various scientific studies, particularly in the field of metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)cotinine-d4 typically involves the incorporation of deuterium atoms into the cotinine structure. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of deuterium atoms and the overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)cotinine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield deuterated analogs with altered functional groups.
Scientific Research Applications
N-(4-Methoxybenzyl)cotinine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nicotine and its derivatives.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolic fate of compounds.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)cotinine-d4 involves its interaction with metabolic enzymes and pathways. The deuterium atoms in the compound allow researchers to trace its metabolic fate and understand the specific molecular targets and pathways involved. This information is crucial for studying the pharmacokinetics and pharmacodynamics of nicotine and its derivatives.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)cotinine-d4 can be compared with other similar compounds, such as:
N-(4-Methoxybenzyl)cotinine: The non-deuterated analog, which lacks the deuterium atoms and is used in similar research applications.
Cotinine-d4: A deuterated analog of cotinine without the 4-methoxybenzyl group, used in metabolic studies.
N-(4-Methoxybenzyl)nicotine-d4: A deuterated analog of nicotine with a 4-methoxybenzyl group, used in pharmacokinetic studies.
The uniqueness of this compound lies in its specific structure, which combines the properties of cotinine and the 4-methoxybenzyl group with the benefits of deuterium labeling. This makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3/i2D,3D,10D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMKQDDUPKIII-LHOGTDFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2CC3=CC=C(C=C3)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662077 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-59-8 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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